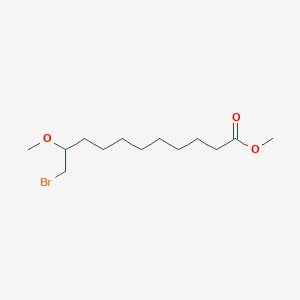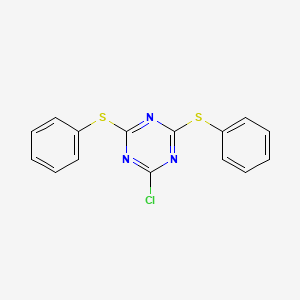
1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- typically involves the substitution of chlorine atoms on a triazine ring with phenylthio groups. One common method is the reaction of cyanuric chloride with thiophenol in the presence of a base such as sodium carbonate. The reaction is carried out under controlled conditions, often in an ice bath, to ensure the selective substitution of chlorine atoms . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium carbonate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- involves its interaction with specific molecular targets. The phenylthio groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to modulate biological activities .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine,
Eigenschaften
CAS-Nummer |
38375-19-8 |
|---|---|
Molekularformel |
C15H10ClN3S2 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
2-chloro-4,6-bis(phenylsulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H10ClN3S2/c16-13-17-14(20-11-7-3-1-4-8-11)19-15(18-13)21-12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
AYOLJFNTSUUEPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)Cl)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)
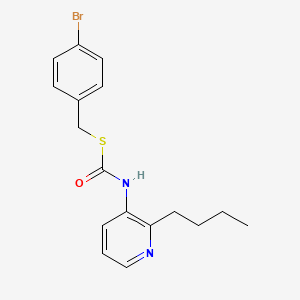

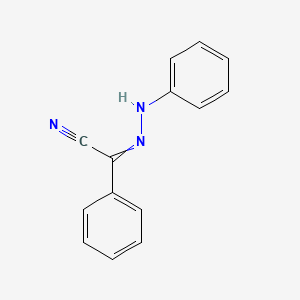
![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)

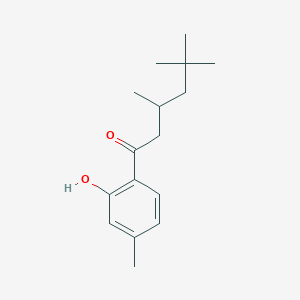
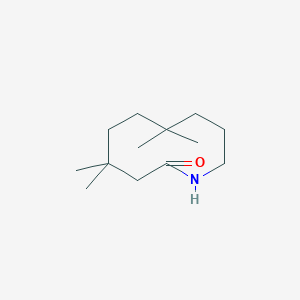
![S-[(4-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14658589.png)
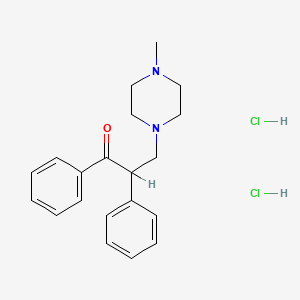

![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
